molecular formula C8H10N2O4S B187138 N-ethyl-4-nitrobenzenesulfonamide CAS No. 28860-08-4

N-ethyl-4-nitrobenzenesulfonamide

Cat. No. B187138
CAS RN: 28860-08-4
M. Wt: 230.24 g/mol
InChI Key: GTUAWMBSCRFHKR-UHFFFAOYSA-N
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Description

N-Ethyl-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 28860-08-4 . It has a molecular weight of 230.24 and its IUPAC name is N-ethyl-4-nitrobenzenesulfonamide . The compound is solid in physical form .


Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .


Molecular Structure Analysis

The Inchi Code of N-ethyl-4-nitrobenzenesulfonamide is 1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 . The average mass is 230.241 Da and the monoisotopic mass is 230.036133 Da .


Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .


Physical And Chemical Properties Analysis

N-Ethyl-4-nitrobenzenesulfonamide is stored at room temperature, sealed in dry conditions . The compound is solid in physical form .

Scientific Research Applications

Versatile Use in Amine Synthesis

N-ethyl-4-nitrobenzenesulfonamide is a versatile compound in the preparation of secondary amines. Fukuyama et al. (1995) highlighted its utility, where nitrobenzenesulfonamides, similar to N-ethyl-4-nitrobenzenesulfonamide, undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to give secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

SNAAP Alkylating Agent

Maricich et al. (2013) synthesized a stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate that directly ethylates various acids to esters, and alcohols and phenols to ethers. This compound is related to N-ethyl-4-nitrobenzenesulfonamide and showcases the potential of nitrobenzenesulfonamides as alkylating agents (Maricich et al., 2013).

Applications in Solid-Phase Synthesis

Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations. This indicates the potential of N-ethyl-4-nitrobenzenesulfonamide in solid-phase synthesis applications (Fülöpová & Soural, 2015).

Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) synthesized new derivatives of nitrobenzenesulfonamides, demonstrating biofilm inhibitory action against bacterial strains and displaying mild cytotoxicity. This research suggests a potential biomedical application for compounds like N-ethyl-4-nitrobenzenesulfonamide (Abbasi et al., 2020).

Use in Acylation Reactions

Ebrahimi et al. (2015) developed a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, used as chemoselective N-acylation reagents. These reagents, related to N-ethyl-4-nitrobenzenesulfonamide, highlight its potential in selective protection and acylation of amines (Ebrahimi et al., 2015).

Analytical Chemistry Applications

Gowda et al. (1983) reported the use of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to N-ethyl-4-nitrobenzenesulfonamide, as an oxidizing titrant in analytical chemistry, demonstrating the compound's utility in this field (Gowda et al., 1983).

Computational Chemistry Studies

Murthy et al. (2018) conducted a computational study on a new sulfonamide molecule, providing insights into its structural and electronic properties, which could be relevant to understanding similar compounds like N-ethyl-4-nitrobenzenesulfonamide (Murthy et al., 2018).

Safety And Hazards

The safety information for N-ethyl-4-nitrobenzenesulfonamide includes several hazard statements such as H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

N-ethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUAWMBSCRFHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283199
Record name N-ethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-nitrobenzenesulfonamide

CAS RN

28860-08-4
Record name 28860-08-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-ethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 40-mL vial with magnetic stir bar at 25° C. was added the Ethylamine solution (0.91 g, 20 mmol, 1.3 mL, 70% w/v in water, 4.5 eq.) and methanol (5 mL). The reaction vial was cooled to 0° C. The Nosyl chloride (1.0 g, 4.5 mmol, 1 eq.) was added portion-wise keeping the temperature between 0-5° C. and stirring continued ×15 min. after addition was complete. Water (10 mL) was then added. A precipitate began to form immediately. Stirring was continued at 0° C.×30 minutes. The material was collected by filtration, rinsed with water, and dried thoroughly in vacuo to afford 827 mg (79% yield). LCMS (ESI) 231 (M+H); 229 (M−H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

70% ethylamine in water (12.7 mL) and methanol (50 mL) are mixed. It is cooled to 0-5° C. 4-nitrobenzenesulfonyl chloride (10 g) is added portion-wise maintaining the temperature under 5° C. It is stirred for 15 minutes, maintaining the temperature, until the transformation is complete. Water (100 mL) is added. It is stirred for 30 minutes maintaining the temperature under 5° C. The reaction mixture is filtered, the isolated solid is washed with water and dried, obtaining 8.99 g of N-ethyl-4-nitrobenzene-sulfonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Abbasi, A Zeb, A Rehman, SZ Siddiqui… - Pakistan journal of …, 2020 - academia.edu
… Spectral characterization of synthesized compounds N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4nitrobenzenesulfonamide (5a) Peach colored solid; Yield: 85%; mp 162C; Molecular …
Number of citations: 3 www.academia.edu
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
… N-Ethyl-4-nitrobenzenesulfonamide (0.3 g, 1.3 mmol) was dissolved in methanol and passed through H-cube apparatus (full H 2 mode, 30 bar pressure and 10% Pd/C catalyst cartridge …
Number of citations: 93 www.sciencedirect.com

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